Ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic scaffold combining thiazole and pyrimidine rings. Key structural features include:
- 4-Bromobenzyl group at position 2, contributing steric bulk and halogen-mediated interactions.
- 4-Methoxyphenyl substituent at position 5, enhancing electronic effects via electron-donating methoxy groups.
- Ethyl carboxylate at position 6, influencing solubility and metabolic stability.
- Methyl group at position 7, modulating steric hindrance.
Its synthesis typically involves cyclization reactions of tetrahydropyrimidine precursors with chloroacetic acid. Structural confirmation employs NMR, mass spectrometry, and X-ray crystallography.
Properties
IUPAC Name |
ethyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-7-11-18(30-3)12-8-16)22(28)19(32-24)13-15-5-9-17(25)10-6-15/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOBZYOPKFTLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(S2)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386796 | |
| Record name | Ethyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-97-5 | |
| Record name | Ethyl 2-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the bromobenzyl and methoxyphenyl groups. Common reagents used in these reactions include bromobenzyl bromide, methoxyphenyl acetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer activity. The thiazolo[3,2-a]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Inhibitory effects on specific enzymes such as acetylcholinesterase have been observed, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances its therapeutic prospects.
Anticancer Activity Study
A comprehensive study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis. The IC50 value was determined to be approximately 15 µM .
Antimicrobial Efficacy Assessment
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis | 15 µM |
| Antimicrobial | Staphylococcus aureus | Inhibitory effect | 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibitory effect | 64 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition observed | Not specified |
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations:
Positional Isomerism :
- The target compound’s 4-bromobenzyl group at position 2 contrasts with 4-bromophenyl at position 5 in Compound 5. This difference alters crystal packing due to n-π interactions involving bromine.
- Methoxy group placement (para vs. ortho) affects electronic distribution; para-methoxy (target compound) enhances electron donation compared to ortho-methoxy.
Mannich bases (e.g., 9e) exhibit improved antimicrobial activity due to secondary amine incorporation.
Halogen Effects :
- Bromine in the target compound and Compound 7 facilitates halogen bonding, influencing supramolecular assembly.
- Chlorine in Mannich base 9e enhances lipophilicity, correlating with antimicrobial efficacy.
Physical and Spectral Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like 2j (185–187°C) suggest similar thermal stability.
Spectral Data :
Crystallographic and Supramolecular Features
Biological Activity
Ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a two-step process involving a three-component Biginelli condensation followed by further condensation with ethyl chloroacetate. The synthesis yielded the compound in high purity, confirmed by various spectroscopic methods including NMR and mass spectrometry. The crystal structure reveals a bicyclic thiazolo[3,2-a]pyrimidine framework, with significant interactions noted between the bromine atom and adjacent carbon atoms, suggesting potential for unique biological interactions .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. This compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit anticancer activities. The compound has shown effectiveness against several cancer cell lines, including breast and prostate cancer cells. Studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes effectively.
- Anticancer Mechanism : In a cell line study involving prostate cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
Data Tables
Q & A
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate with substituted aldehydes under reflux conditions. Key steps include:
- Knoevenagel condensation for forming the benzylidene group at the 2-position.
- Thiazolo-pyrimidine ring closure using catalysts like sodium acetate in acetic acid/acetic anhydride mixtures .
- Purification via recrystallization (ethanol/ethyl acetate) or column chromatography . Analytical validation requires NMR (1H/13C) to confirm substituent positions, HRMS for molecular weight verification, and HPLC (>95% purity threshold) .
Q. How does the compound’s structure influence its biological activity?
The 4-bromobenzyl group enhances lipophilicity and target binding, while the 4-methoxyphenyl moiety modulates electronic effects. The thiazolo-pyrimidine core enables interactions with enzymes like COX-2. Comparative studies show analogues with electron-withdrawing groups (e.g., Cl) exhibit stronger inhibition than electron-donating substituents (e.g., OMe) .
| Substituent (Position) | Biological Activity (IC50 COX-2) | Reference |
|---|---|---|
| 4-Bromobenzyl (2) | 0.8 µM | |
| 4-Chlorophenyl (5) | 0.5 µM | |
| 4-Methoxyphenyl (5) | 1.2 µM |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Reflux at 110–120°C in acetic acid/acetic anhydride (1:1) minimizes side reactions .
- Catalyst screening : Sodium acetate outperforms other bases (e.g., K2CO3) in promoting ring closure (yield increases from 65% to 78%) .
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates, while toluene reduces byproduct formation .
- Real-time monitoring : Use HPLC-MS to track reaction progress and terminate at 85–90% conversion .
Q. How to resolve contradictions in spectral data during structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks for methyl groups) can be addressed by:
- 2D NMR techniques (COSY, HSQC) to assign protons and carbons unambiguously .
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm the Z/E configuration of the benzylidene group (e.g., C5 deviation: 0.224 Å in flattened boat conformation) .
- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies enhance the compound’s pharmacokinetic properties for therapeutic applications?
- Derivatization : Replace the ethyl carboxylate with a methyl or isopropyl group to improve metabolic stability .
- Prodrug design : Introduce hydrolyzable esters at the 6-carboxylate position for controlled release .
- Co-crystallization : Use N,N-dimethylformamide (DMF) to modify solubility (e.g., crystal packing via C–H···O interactions) .
Data Contradiction Analysis
Q. How to interpret discrepancies in biological assay results across studies?
Variations in IC50 values (e.g., COX-2 inhibition ranging from 0.8–1.5 µM) may arise from:
- Assay conditions : Differences in enzyme source (human vs. murine COX-2) or buffer pH .
- Sample purity : Impurities >5% (by HPLC) can skew activity measurements .
- Structural analogs : Subtle changes (e.g., 3,4-dimethoxyphenyl vs. 4-methoxyphenyl) alter binding affinity . Mitigation: Standardize protocols (e.g., ELISA-based assays) and validate purity via orthogonal methods (NMR + HRMS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
